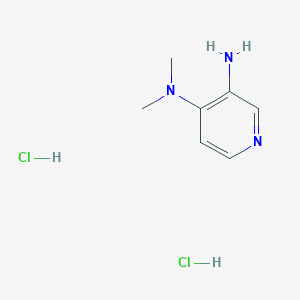

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Description

BenchChem offers high-quality N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N,4-N-dimethylpyridine-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h3-5H,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZNNECIZMUVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

CAS Number: 1211495-74-7

Introduction: Unveiling a Versatile Heterocyclic Building Block

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is a distinct heterocyclic compound centered around a pyridine core, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of a primary amine at the C3 position and a dimethylated tertiary amine at the C4 position imbues this molecule with unique electronic and steric properties. These characteristics suggest its potential as a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the realm of drug discovery and development. While extensive public data on this specific molecule is limited, its structural relationship to the broader class of aminopyridines provides a strong foundation for understanding its potential applications and chemical behavior.

Aminopyridines are recognized for a wide spectrum of biological activities, including their roles as potassium channel blockers and their utility in treating certain neurological conditions.[1][2] Furthermore, the aminopyridine scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives showing promise as antimicrobial and anticancer agents.[3] This guide aims to provide a comprehensive technical overview of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, synthesizing available data with expert insights derived from the chemistry of analogous compounds.

Physicochemical Properties: A Snapshot

Detailed experimental data for N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is not widely available in peer-reviewed literature. However, computational predictions for the free base (N4,N4-Dimethylpyridine-3,4-diamine) and the known properties of its dihydrochloride salt form offer valuable insights into its handling and reactivity. The dihydrochloride salt form is anticipated to significantly enhance aqueous solubility, a critical attribute for many biological and pharmaceutical applications.

| Property | Value (Free Base - Predicted) | Source | Notes |

| Molecular Formula | C7H11N3 | PubChem | The dihydrochloride salt is C7H13Cl2N3.[4] |

| Molecular Weight | 137.18 g/mol | PubChem | The dihydrochloride salt has a molecular weight of 210.10 g/mol . |

| Monoisotopic Mass | 137.0953 g/mol | PubChem | - |

| XLogP3 | 0.6 | PubChem | Indicates moderate lipophilicity for the free base. |

| Hydrogen Bond Donors | 1 | PubChem | Refers to the primary amine. |

| Hydrogen Bond Acceptors | 3 | PubChem | Includes the pyridine nitrogen and both amino groups. |

| Aqueous Solubility | Expected to be high | Inferred | The dihydrochloride salt form generally confers good water solubility. |

Synthesis and Chemical Logic: A Proposed Pathway

Conceptual Synthetic Workflow

The proposed synthesis initiates from a commercially available precursor, 3-nitro-4-chloropyridine, and proceeds through a three-step sequence involving nucleophilic aromatic substitution, reduction of the nitro group, and a final reductive amination to introduce the dimethylamino moiety.

Caption: Proposed synthetic workflow for N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Amino-3-nitropyridine

-

Rationale: This step involves the nucleophilic aromatic substitution of the chloro group at the 4-position with ammonia. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack at the 4-position.

-

Procedure:

-

To a solution of 3-nitro-4-chloropyridine in a suitable solvent such as ethanol in a pressure vessel, add an excess of aqueous ammonia.

-

Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100-150 °C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-amino-3-nitropyridine.

-

Step 2: Synthesis of Pyridine-3,4-diamine

-

Rationale: The nitro group of 4-amino-3-nitropyridine is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 4-amino-3-nitropyridine in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain pyridine-3,4-diamine.

-

Step 3: Synthesis of N4,N4-Dimethylpyridine-3,4-diamine

-

Rationale: Reductive amination is a classic and effective method for the N-methylation of primary amines. The reaction proceeds via the in-situ formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by a mild reducing agent.

-

Procedure:

-

Dissolve pyridine-3,4-diamine in a suitable solvent like methanol or dichloromethane.

-

Add an excess of aqueous formaldehyde (2-3 equivalents).

-

Stir the mixture for a short period to allow for iminium ion formation.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

-

Stir the reaction at room temperature for several hours until completion.

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude N4,N4-Dimethylpyridine-3,4-diamine.

-

Step 4: Formation of the Dihydrochloride Salt

-

Rationale: The final step involves the protonation of the two basic nitrogen atoms (the pyridine ring nitrogen and the dimethylamino nitrogen) to form the stable dihydrochloride salt, which often improves handling and solubility.

-

Procedure:

-

Dissolve the crude N4,N4-Dimethylpyridine-3,4-diamine in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride are not yet extensively documented, the aminopyridine scaffold is a well-established pharmacophore.[6] The unique substitution pattern of this compound suggests several avenues for its potential application in drug discovery.

-

Kinase Inhibitors: The pyridine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The amino groups provide points for further functionalization to achieve selectivity and potency.

-

Antimicrobial Agents: Aminopyridine derivatives have demonstrated a range of antimicrobial activities.[3] The N,N-dimethyl group can influence the lipophilicity and cell permeability of the molecule, potentially enhancing its efficacy against bacterial or fungal pathogens.

-

Central Nervous System (CNS) Agents: The parent compound, 3,4-diaminopyridine, is known to modulate neuronal potassium channels and is used in the treatment of certain neuromuscular disorders. While the N,N-dimethylation would alter its pharmacokinetic and pharmacodynamic properties, this class of compounds remains of interest for neurological research.

Analytical Characterization

For researchers synthesizing or utilizing N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, a suite of analytical techniques is essential for confirming its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the final compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl protons, and a broad signal for the primary amine protons (which may exchange with deuterium in D₂O).

-

¹³C NMR: The carbon NMR would confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for confirming the molecular weight of the compound. The expected m/z for the free base [M+H]⁺ would be approximately 138.10.

Safety and Handling

A specific Safety Data Sheet (SDS) for N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is not widely available. However, based on the known high toxicity of related aminopyridines, such as 3,4-diaminopyridine, this compound should be handled with extreme caution.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride represents a promising yet underexplored chemical entity. Its structural features, rooted in the versatile aminopyridine scaffold, suggest a wide range of potential applications, particularly in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a logical synthetic approach, and key considerations for its handling and analysis. As research in medicinal chemistry continues to evolve, it is anticipated that the utility of such specialized building blocks will become increasingly apparent, paving the way for the discovery of new and improved pharmaceuticals. Further experimental validation of the properties and biological activities outlined in this guide is a crucial next step in unlocking the full potential of this intriguing molecule.

References

- Bradford, A., et al. (2018). 3,4-DAP reverses respiratory depression and neuromuscular weakness in murine models of acute and chronic botulism. Frontiers in Neurology.

- CN114315706A - Synthetic method of 3, 4-diaminopyridine.

- Lead Sciences. N4,N4-Dimethylpyridine-2,4-diamine.

- Sigma-Aldrich. 3,4-Diaminopyridine product page.

- ResearchG

- ChemicalBook. 3,4-Diaminopyridine synthesis.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of the Chemical Society of Pakistan.

- The Role of 3,4-Diaminopyridine in Pharmaceutical Synthesis: A Supplier's Insight. (n.d.).

- CN1442408A - Method of preparing 4-dimethylamino pyridine.

- Fisher Scientific. N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride product page.

- Preparation of 3,4-diaminopyridine microparticles by solvent-evapor

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). Future Medicinal Chemistry.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry.

- PubChem. N4,N4-dimethylpyridine-2,4-diamine hydrochloride.

- Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018). Morressier.

- Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. (n.d.).

- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry.

- Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.

- A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. (n.d.).

- BLDpharm. N3,N4-Dimethyl-N3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3,4-diamine.

- BuyersGuideChem. N2,N4-dimethyl-3-nitropyridine-2,4-diamine suppliers.

- Key Organics. N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride product page.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An Investigator's Guide to the Pharmacological Profile of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride: A Mechanistic Exploration

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, a pyridine derivative with limited characterization in current scientific literature. Drawing upon the well-established pharmacology of structurally analogous compounds, particularly the voltage-gated potassium channel blocker 3,4-diaminopyridine (Amifampridine), this document synthesizes existing knowledge to propose a putative mechanistic framework. Furthermore, we present a series of detailed, field-proven experimental protocols to systematically investigate and validate the biological targets and cellular effects of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel pyridine-based molecules.

Introduction: The Pyridine Scaffold and the Promise of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of pharmacological properties, including target affinity, selectivity, and pharmacokinetics. Within this chemical space, the 3,4-diaminopyridine backbone has garnered significant attention, most notably for its role as a potent blocker of voltage-gated potassium (K+) channels.[3]

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride represents an intriguing but largely uncharacterized iteration of this scaffold. While direct, in-depth research on its mechanism of action is not extensively available in public literature, its structural relationship to well-understood compounds provides a strong foundation for a hypothesis-driven investigation into its pharmacological profile. The addition of two methyl groups at the N4 position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

This guide will first deconstruct the known mechanisms of its parent and analogous compounds. Subsequently, it will propose a logical, multi-tiered experimental workflow to systematically elucidate the specific mechanism of action of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, transforming it from a chemical entity into a characterized pharmacological agent.

Extrapolating from Analogs: A Putative Mechanism of Action

The most direct line of mechanistic inquiry stems from the well-documented activity of 3,4-diaminopyridine (3,4-DAP or Amifampridine).

The 3,4-Diaminopyridine Core: A Voltage-Gated Potassium Channel Blocker

The primary mechanism of action for 3,4-diaminopyridine is the blockade of voltage-gated potassium (Kv) channels in nerve terminals.[3][4] This action leads to a prolongation of the presynaptic action potential. The extended depolarization increases the influx of calcium (Ca2+) ions through voltage-gated calcium channels. The resulting elevation in intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[4] This cascade of events underpins its therapeutic efficacy in conditions characterized by impaired neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome (LEMS).[3][4]

The Influence of the N4,N4-Dimethyl Substitution

The introduction of two methyl groups at the N4 position in N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride likely modifies the physicochemical properties of the parent 3,4-diaminopyridine structure. These modifications could manifest in several ways:

-

Steric Hindrance: The dimethylamino group is bulkier than the primary amine of 3,4-DAP. This could influence the binding affinity and selectivity for different subtypes of potassium channels or other potential targets.

-

Electronic Effects: The electron-donating nature of the dimethylamino group may alter the pKa of the pyridine ring nitrogens and the exocyclic amino groups, potentially affecting the ionization state of the molecule at physiological pH and its ability to form hydrogen bonds with target proteins.

-

Lipophilicity: The addition of the methyl groups is expected to increase the lipophilicity of the compound, which could impact its membrane permeability and pharmacokinetic profile.

Based on these considerations, it is plausible that N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride retains the core activity of a potassium channel blocker, with the N4,N4-dimethyl moiety modulating its potency and selectivity.

Alternative and Secondary Mechanisms

While potassium channel blockade is the most probable primary mechanism, the broader family of pyridine derivatives exhibits a diverse range of biological activities, including:

-

Anticancer Properties: Some pyridine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) to overcome drug resistance in cancer.[1] Others have shown potential in inhibiting cancer cell growth by targeting pathways involved in tumorigenesis.[5]

-

Antimicrobial Activity: Investigations into the antimicrobial properties of certain pyridine compounds suggest effectiveness against various pathogens.[5]

-

Enzyme Inhibition: The pyridine scaffold is present in inhibitors of various enzymes, such as matrix metalloproteinases (MMPs).[6][7]

Therefore, a comprehensive investigation into the mechanism of action of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride should remain open to the possibility of these alternative or secondary activities.

A Framework for Mechanistic Elucidation: Experimental Workflows

To move from a putative to a confirmed mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed as a self-validating system, where the results of each experiment inform the design of the next.

Initial Target Validation: Electrophysiological Assessment

The logical first step is to test the primary hypothesis: does N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride block voltage-gated potassium channels?

-

Cell Line Selection: Utilize a cell line that expresses a well-characterized voltage-gated potassium channel subtype (e.g., HEK293 cells stably expressing Kv1.3).

-

Cell Culture: Culture the selected cells to 70-80% confluency under standard conditions.

-

Electrophysiology Rig Setup: Prepare a standard whole-cell patch-clamp rig with appropriate internal and external solutions.

-

Compound Preparation: Prepare a stock solution of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride in a suitable solvent (e.g., water or DMSO) and make serial dilutions in the external solution to achieve a range of test concentrations.

-

Data Acquisition:

-

Establish a whole-cell recording from a single cell.

-

Apply a voltage-step protocol to elicit potassium currents.

-

Perfuse the cell with the vehicle control and record baseline currents.

-

Sequentially perfuse the cell with increasing concentrations of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride and record the resulting currents.

-

Perform a washout with the external solution to assess the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Normalize the current inhibition to the baseline.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

Visualizing the Proposed Primary Mechanism

To clearly communicate the hypothesized primary mechanism of action, the following diagram illustrates the key molecular events.

Caption: Proposed mechanism of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride at the presynaptic terminal.

Broader Target Screening and Secondary Mechanism Investigation

If the compound shows weak or no activity on potassium channels, or to explore secondary mechanisms, a broader screening approach is warranted.

-

Target Panel Selection: Select a commercially available panel of in vitro assays for a broad range of targets, including other ion channels, G-protein coupled receptors (GPCRs), kinases, and other enzymes. The selection should be informed by the activities of other pyridine derivatives (e.g., EGFR, MMPs).

-

Assay Execution: Submit N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride for screening at a fixed concentration (e.g., 10 µM) against the selected panel.

-

Hit Identification: Identify any targets where the compound exhibits significant activity (e.g., >50% inhibition or activation).

-

Dose-Response Confirmation: For any identified "hits," perform follow-up dose-response assays to confirm the activity and determine the potency (IC50 or EC50).

Cellular Phenotypic Assays

To understand the functional consequences of target engagement in a cellular context, phenotypic assays are essential.

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) on multi-electrode arrays (MEAs).

-

Baseline Recording: Record spontaneous electrical activity of the neuronal network.

-

Compound Application: Apply N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride at various concentrations.

-

Data Analysis: Analyze changes in firing rate, burst frequency, and network synchrony to assess the overall effect on neuronal excitability.

-

Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types.

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride for 48-72 hours.

-

Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure the number of viable cells.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

A Logical Flow for Mechanistic Investigation

The following diagram outlines a logical progression for the experimental investigation of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride.

Caption: A logical workflow for the mechanistic investigation of a novel compound.

Data Summary and Interpretation

All quantitative data generated from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

| Assay | Parameter | N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride | 3,4-Diaminopyridine (Reference) |

| Patch-Clamp (Kv1.3) | IC50 (µM) | To be determined | Literature Value |

| Cancer Cell Viability (MCF-7) | GI50 (µM) | To be determined | Not Applicable |

| MMP-13 Inhibition | IC50 (µM) | To be determined | Not Applicable |

Conclusion and Future Directions

While the precise mechanism of action of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride remains to be definitively elucidated, its structural similarity to 3,4-diaminopyridine provides a strong rationale for investigating its activity as a voltage-gated potassium channel blocker. The experimental framework outlined in this guide offers a systematic and robust approach to not only test this primary hypothesis but also to uncover potential secondary or novel mechanisms of action. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding its future development. Further investigations into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies, will be contingent on the successful elucidation of its molecular mechanism.

References

-

PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

-

PubMed. (1987). Synthesis and activity of 1,4-dihydropyridine analogues of histamine H2-receptor antagonists. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Retrieved from [Link]

-

MDPI. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]

-

PubChem. (n.d.). 4-N,4-N-dimethylpyridine-2,4-diamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride as a Ligand in Catalysis

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: An extensive review of scientific literature and chemical databases reveals a notable absence of published, peer-reviewed studies detailing the specific application of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride as a ligand in catalysis. While this particular molecule remains unexplored in this context, its structural motifs—a pyridine ring, a dimethylamino group, and vicinal diamines—are features of significant interest in the design of effective ligands for a range of catalytic transformations. This guide, therefore, takes a prospective approach. It is designed to provide researchers with the foundational knowledge and theoretical protocols to investigate the potential of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride as a novel ligand. The subsequent sections will draw parallels with well-established ligands of similar structural classes to build a robust framework for such an investigation.

Introduction: The Potential of N4,N4-Dimethylpyridine-3,4-diamine as a Bidentate Ligand

The efficacy of a transition metal catalyst is profoundly influenced by the ligands coordinating to the metal center. Ligands modulate the steric and electronic properties of the catalyst, thereby dictating its activity, selectivity, and stability. N4,N4-Dimethylpyridine-3,4-diamine possesses several features that suggest its potential as a ligand, particularly for palladium-catalyzed cross-coupling reactions:

-

Pyridine Moiety: The pyridine nitrogen can coordinate to a metal center. The electronic properties of the pyridine ring can be tuned by substituents, influencing the catalytic activity.

-

Vicinal Diamine: The two adjacent amino groups on the pyridine ring can act as a bidentate chelating system. Chelation can enhance the stability of the catalytic complex.

-

Dimethylamino Group: This electron-donating group can increase the electron density on the pyridine ring, which may, in turn, affect the electronic properties of the metal center and its reactivity.

Based on these structural characteristics, it is plausible that N4,N4-Dimethylpyridine-3,4-diamine could serve as an effective ligand in reactions where electron-rich, chelating ligands are known to perform well, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3]

Prospective Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[4] The performance of the palladium catalyst in this reaction is highly dependent on the choice of ligand.[5] While no specific data exists for N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride, we can extrapolate a hypothetical protocol based on established methods using similar bidentate nitrogen-containing ligands.

Hypothetical Reaction Scheme

Ligand: N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃

Proposed Catalytic Cycle

The proposed catalytic cycle for a Suzuki-Miyaura reaction utilizing a generic bidentate nitrogen ligand (L) is depicted below. The chelation of the ligand to the palladium center is expected to stabilize the active catalytic species.

Caption: Proposed Suzuki-Miyaura catalytic cycle with a bidentate ligand.

Experimental Protocol: A Starting Point for Investigation

This protocol is a hypothetical starting point for evaluating the efficacy of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride as a ligand in a Suzuki-Miyaura cross-coupling reaction. Optimization of reaction parameters will be necessary.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride (Ligand)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride (e.g., 0.012 mmol, 1.2 mol%).

-

Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the active Pd(0) species. A slight excess of the ligand is often used to ensure complete coordination to the palladium center.

-

-

Reagent Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Causality: An excess of the boronic acid is used to drive the reaction to completion. The base is essential for the transmetalation step.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) and degassed water (0.5 mL).

-

Causality: A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions, aiding in the dissolution of both the organic substrates and the inorganic base.

-

-

Reaction: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Hypothetical Data Summary

The following table presents hypothetical results for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, illustrating how the performance of the N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride ligand could be evaluated.

| Entry | Aryl Halide | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | 80 | 12 | 85 |

| 2 | 4-Chlorotoluene | 100 | 24 | 60 |

| 3 | 4-Iodoanisole | 80 | 8 | 92 |

| 4 | 2-Bromopyridine | 100 | 18 | 75 |

Prospective Application in C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[3] Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, often benefit from electron-rich and sterically hindered ligands.[2] The electronic properties of N4,N4-Dimethylpyridine-3,4-diamine suggest its potential utility in this class of reactions.

Hypothetical Experimental Workflow

The workflow for screening the utility of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride in a C-N cross-coupling reaction would be similar to that for the Suzuki-Miyaura coupling.

Sources

- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocyclic Scaffolds from N4,N4-Dimethylpyridine-3,4-diamine

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of N4,N4-Dimethylpyridine-3,4-diamine in Modern Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational pillars of modern pharmacology, forming the core structures of a vast majority of new therapeutic agents.[1] Their prevalence stems from their ability to engage in crucial biological interactions, such as hydrogen bonding and π-π stacking, which govern molecular recognition at enzyme and receptor active sites.[1] Within this landscape, substituted pyridinediamines serve as exceptionally versatile synthons, or building blocks, for the construction of more complex, fused heterocyclic systems.[2]

N4,N4-Dimethylpyridine-3,4-diamine, in particular, is a preeminent starting material. The strategic placement of its vicinal diamine functionality (at the C3 and C4 positions) provides a reactive handle for a multitude of cyclocondensation reactions. The N4-dimethylamino group is not merely a spectator; its electron-donating nature modulates the nucleophilicity of the diamine system and can influence the physicochemical properties (e.g., solubility, basicity) of the final compounds, a critical consideration in drug design.

This guide moves beyond simple procedural lists. It is designed to provide a deep, mechanistic understanding of why certain protocols are employed, empowering researchers to not only replicate these syntheses but also to innovate upon them. We will explore the construction of three key heterocyclic cores—imidazo[4,5-c]pyridines, pyrido[3,4-b]pyrazines, and[1][2][3]triazolo[4,5-c]pyridines—providing validated, step-by-step protocols, mechanistic insights, and troubleshooting guidance.

Section 1: Core Synthetic Principles & Mechanistic Rationale

The synthetic utility of N4,N4-Dimethylpyridine-3,4-diamine is anchored in the nucleophilic character of its two adjacent amino groups. The primary amine at the C3 position and the dimethylated tertiary amine at the C4 position offer a classic "1,2-diamine" motif for building five- or six-membered heterocyclic rings. The fundamental principle involves a cyclocondensation reaction with a bifunctional electrophile, a molecule containing two electrophilic centers that can be attacked by the two nucleophilic nitrogen atoms of the diamine.

The choice of the electrophilic partner directly dictates the resulting heterocyclic scaffold:

-

Reaction with Aldehydes or Carboxylic Acids: Leads to the formation of a five-membered imidazole ring, yielding imidazo[4,5-c]pyridines .

-

Reaction with α-Dicarbonyl Compounds: Results in the construction of a six-membered pyrazine ring, affording pyrido[3,4-b]pyrazines .

-

Reaction with a Diazotizing Agent: Introduces a third nitrogen atom to form a five-membered triazole ring, producing [1][2][3]triazolo[4,5-c]pyridines .

The causality behind these transformations lies in the sequential formation of two new bonds between the diamine's nitrogen atoms and the electrophile's reactive centers, followed by the elimination of a small molecule (typically water) to yield the stable, fused aromatic system.

General Workflow for Heterocyclic Synthesis

The experimental workflow for these syntheses follows a logical progression from reaction setup to product validation. Understanding this flow is key to successful execution and troubleshooting.

Caption: A generalized experimental workflow for heterocyclic synthesis.

Section 2: Synthesis of Imidazo[4,5-c]pyridines

The imidazopyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[4] The fusion of an imidazole ring with a pyridine ring creates a structure with a unique electronic distribution and steric profile, ideal for targeting a range of biological macromolecules.[4] The most direct synthesis from a 1,2-diaminopyridine involves condensation with a carboxylic acid or an aldehyde.

Protocol 2.1: Phillips-Ladenburg Benzimidazole Synthesis (Carboxylic Acid Method)

This classic method involves the condensation of the diamine with a carboxylic acid under harsh, dehydrating conditions, typically using polyphosphoric acid (PPA) at elevated temperatures.[5] The PPA acts as both the solvent and the dehydrating agent, driving the reaction towards the cyclized product.

Mechanistic Rationale: The reaction proceeds via an initial acylation of the more nucleophilic primary C3-amino group by the carboxylic acid, forming an amide intermediate. The PPA then protonates the amide carbonyl, rendering it highly electrophilic. This facilitates the intramolecular nucleophilic attack by the remaining C4-dimethylamino nitrogen, followed by dehydration to yield the aromatic imidazo[4,s-c]pyridine.

Caption: Mechanism for Imidazo[4,5-c]pyridine synthesis via carboxylic acid condensation.

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N4,N4-Dimethylpyridine-3,4-diamine (1.0 eq).

-

Reagent Addition: Add the desired carboxylic acid (1.1 eq) to the flask.

-

Reaction Medium: Carefully add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the diamine) to the mixture. The PPA is highly viscous and should be handled with care.

-

Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclodehydration step.[5]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice or into a beaker of cold water. This will hydrolyze the PPA and precipitate the product.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8. This step is often exothermic and should be performed in an ice bath.

-

Isolation: Collect the precipitated solid by vacuum filtration. If the product is oily, extract it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Entry | Carboxylic Acid (R-COOH) | Yield (%) |

| 1 | Acetic Acid | ~70-80% |

| 2 | Benzoic Acid | ~65-75% |

| 3 | 4-Chlorobenzoic Acid | ~60-70% |

Yields are representative and may vary based on specific reaction scale and conditions.

Section 3: Synthesis of Pyrido[3,4-b]pyrazines

Pyrido[3,4-b]pyrazines, a class of quinoxaline analogues, are important heterocyclic motifs with a wide range of biological activities, including use as kinase inhibitors and anticancer agents.[6] Their synthesis is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[7] This reaction is generally high-yielding and proceeds under mild conditions.

Protocol 3.1: Condensation with α-Dicarbonyl Compounds

This protocol describes the reaction of N4,N4-Dimethylpyridine-3,4-diamine with an α-dicarbonyl compound, such as benzil or glyoxal, in a protic solvent. The reaction is often catalyzed by a small amount of acid.

Mechanistic Rationale: The synthesis is a double condensation reaction. One amino group of the diamine attacks one of the carbonyl carbons, forming a hemiaminal which then dehydrates to an imine. This process is repeated with the second amino group and the second carbonyl, leading to a dihydropyrido[3,4-b]pyrazine intermediate, which readily oxidizes (often by air) to the stable, aromatic final product.

Caption: General mechanism for Pyrido[3,4-b]pyrazine synthesis.

Step-by-Step Protocol:

-

Dissolution: Dissolve N4,N4-Dimethylpyridine-3,4-diamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add the α-dicarbonyl compound (e.g., benzil, 1.0 eq) to the solution.

-

Catalyst (Optional): A few drops of glacial acetic acid can be added if ethanol is used as the solvent to catalyze the imine formation.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

-

Monitoring: The reaction is often rapid, but progress should be monitored by TLC. Completion is usually observed within 1-3 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture upon cooling.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold ethanol).

-

Purification: The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol or another appropriate solvent.

| Entry | α-Dicarbonyl Compound | Solvent | Yield (%) |

| 1 | Benzil | Glacial Acetic Acid | >90% |

| 2 | Glyoxal (40% in H₂O) | Ethanol | ~85-95% |

| 3 | Cyclohexane-1,2-dione | Ethanol | ~80-90% |

Yields are representative and based on classic quinoxaline syntheses.[6][7]

Section 4: Synthesis of[1][2][3]Triazolo[4,5-c]pyridines

Fused 1,2,3-triazole systems are valuable in drug discovery as bioisosteres for other functional groups and for their ability to participate in hydrogen bonding. The synthesis of a benzotriazole-type ring system from a 1,2-diamine is a standard transformation involving diazotization.

Protocol 4.1: Diazotization and Intramolecular Cyclization

This method involves the reaction of the diamine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and an acid.

Mechanistic Rationale: In an acidic medium, sodium nitrite forms nitrous acid. The primary C3-amine attacks the protonated nitrous acid to form a N-nitroso intermediate. Tautomerization and loss of water generate a diazonium salt. This highly reactive electrophilic diazonium group is then immediately attacked by the lone pair of the adjacent C4-dimethylamino nitrogen in an intramolecular cyclization to form the stable, five-membered triazole ring.

Step-by-Step Protocol:

-

Dissolution: Dissolve N4,N4-Dimethylpyridine-3,4-diamine (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 2:1 ratio) in a beaker or flask, cooled in an ice-water bath to 0-5 °C.

-

Nitrite Solution: In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Addition: Add the sodium nitrite solution dropwise to the stirred, cold solution of the diamine. It is critical to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt intermediate.

-

Reaction: Stir the reaction mixture in the ice bath for 30-60 minutes after the addition is complete. The formation of the product is often indicated by a color change or precipitation.

-

Work-up: Slowly add the reaction mixture to a beaker of cold water.

-

Neutralization: Carefully neutralize the solution with a base, such as aqueous ammonia or sodium carbonate, to precipitate the product fully. Monitor the pH to ensure it reaches ~7.

-

Isolation: Collect the resulting solid by vacuum filtration, and wash the filter cake with cold water.

-

Purification: Dry the product. Recrystallization from an ethanol/water mixture is typically sufficient for purification.

| Entry | Acidic Medium | Temperature | Yield (%) |

| 1 | Acetic Acid/Water | 0-5 °C | ~80-90% |

| 2 | Dilute HCl | 0-5 °C | ~75-85% |

Section 5: Troubleshooting and Experimental Considerations

Trustworthiness through Self-Validation: A robust protocol anticipates potential failures. The following points are critical for ensuring reproducibility and high yields.

-

Purity of Diamine: The N4,N4-Dimethylpyridine-3,4-diamine starting material should be of high purity. Oxidized or degraded diamine can lead to the formation of colored impurities and significantly lower yields. Consider purification of the starting material if it appears discolored.

-

Temperature Control: For diazotization reactions (Protocol 4.1), maintaining a low temperature (0-5 °C) is non-negotiable. At higher temperatures, the intermediate diazonium salt can decompose, leading to side products and reduced yields.

-

Stoichiometry: While a slight excess of one reagent is sometimes used to drive a reaction to completion, a large excess can complicate purification. Careful control of stoichiometry is crucial, especially when trying to avoid side reactions like over-alkylation in related syntheses.[8]

-

Choice of Solvent and Base: For reactions involving bases, a milder base like potassium carbonate (K₂CO₃) may be preferable to a strong base like sodium hydride (NaH) to improve selectivity and reduce the formation of byproducts.[8] Polar aprotic solvents like DMF or DMSO can facilitate certain reactions by effectively solvating reagents.[8]

-

Product Purification: If the product and starting material have similar polarities (co-elution on TLC), optimizing the chromatography solvent system is key. A gradient elution may be required. If the product is a solid, recrystallization is often the most effective method for achieving high purity.

References

-

A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available from: [Link]

-

Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. Available from: [Link]

-

Nitrous oxide as a diazo transfer reagent: the synthesis of triazolopyridines. RSC Publishing. Available from: [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]

-

INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles. Available from: [Link]

-

Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. ResearchGate. Available from: [Link]

-

SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Mansoura Journal of Pharmaceutical Sciences. Available from: [Link]

-

Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ResearchGate. Available from: [Link]

-

N4,N4-Dimethylpyridine-2,4-diamine. MySkinRecipes. Available from: [Link]

-

Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Institutes of Health. Available from: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

-

N4,N4-dimethylpyrimidine-2,4-diamine. PubChem. Available from: [Link]

-

4-N,4-N-dimethylpyridine-2,4-diamine. PubChem. Available from: [Link]

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available from: [Link]

-

ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. ResearchGate. Available from: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

-

One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis: One Method To Access Five Different Classes of Tri-Substituted Pyridines. The University of British Columbia. Available from: [Link]

-

The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. ResearchGate. Available from: [Link]

-

Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C. Available from: [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available from: [Link]

-

Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. National Institutes of Health. Available from: [Link]

-

SYNTHESIS AND PROPERTIES OF SOME NOVEL IMIDAZOPYRIDINES. Aston University. Available from: [Link]

-

Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. ResearchGate. Available from: [Link]

-

Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. ResearchGate. Available from: [Link] 29.[1][2][8]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Available from: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. National Institutes of Health. Available from: [Link]

-

Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. National Institutes of Health. Available from: [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available from: [Link]

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health. Available from: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

-

α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. Available from: [Link]

-

Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. Available from: [Link]

-

Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health. Available from: [Link]

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. National Institutes of Health. Available from: [Link]

-

Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available from: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2 | Benchchem [benchchem.com]

- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: N4,N4-Dimethylpyridine-3,4-diamine Dihydrochloride in Medicinal Chemistry

Abstract

N4,N4-Dimethylpyridine-3,4-diamine, typically supplied as its more stable dihydrochloride salt, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic primary amine ortho to a tertiary dimethylamino group on a pyridine core makes it an exceptionally versatile precursor for constructing fused heterocyclic systems. This guide details the compound's properties, its primary synthetic application in forming imidazo[4,5-c]pyridines, and provides detailed, field-tested protocols for its use. We present a case study on its application in synthesizing precursors for kinase inhibitors, a critical class of therapeutic agents, underscoring the strategic importance of this scaffold in drug discovery programs.

Introduction: The Strategic Value of the Pyridinediamine Scaffold

The pyridine-3,4-diamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. Specifically, the N4,N4-dimethyl substituted variant offers several advantages:

-

Modulated Reactivity: The electron-donating dimethylamino group enhances the nucleophilicity of the adjacent primary amine (at position 3), facilitating cyclization reactions.

-

Vector for Substitution: The dimethylamino group provides a point for potential future modification or can be used to block a reactive site, directing synthesis towards a desired isomer.

-

Improved Physicochemical Properties: Manipulation of this group can influence the solubility, lipophilicity, and metabolic stability of the final active pharmaceutical ingredient (API).

This application note will focus on its most prominent role: the synthesis of imidazopyridine cores, which are central to numerous potent kinase inhibitors used in oncology and immunology.[1][2]

Physicochemical Properties and Handling

Proper handling of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is critical for reproducible results. The dihydrochloride salt is preferred for its superior stability and shelf-life compared to the free base, which is prone to oxidation.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ · 2HCl | (Calculated) |

| Molecular Weight | 210.11 g/mol | (Calculated) |

| Appearance | Off-white to light yellow crystalline solid | Typical Supplier Data |

| Solubility | Soluble in water, methanol. Sparingly soluble in DMSO.[3] | BenchChem[3] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | General Lab Practice |

Expert Insight: In Situ Free Base Generation

For most synthetic applications, the active nucleophile required is the free base form of the diamine. The dihydrochloride salt is not reactive in this state. Therefore, the free base is typically generated in situ just before or during the reaction. This is achieved by adding a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃).[4] The choice of base is critical and depends on the reaction conditions; for instance, an inorganic base like NaHCO₃ is often used in aqueous or biphasic conditions, while organic amines are suitable for anhydrous organic solvents.

Core Synthetic Application: Formation of the Imidazo[4,5-c]pyridine Core

The primary utility of N4,N4-Dimethylpyridine-3,4-diamine is its role in constructing the imidazo[4,5-c]pyridine ring system via cyclocondensation reactions.[5] This reaction involves the condensation of the 1,2-diamine moiety with a one-carbon electrophile, such as an aldehyde, carboxylic acid (or its derivative), or orthoester.

General Workflow Diagram

The following diagram illustrates the general synthetic workflow from the starting material to the fused heterocyclic core, which is the foundational step for building more complex molecules like kinase inhibitors.

Caption: General workflow for synthesizing imidazopyridine-based APIs.

Protocol 1: Synthesis of a Model 2-Aryl-Imidazo[4,5-c]pyridine

This protocol details a representative cyclocondensation reaction with an aromatic aldehyde, a common method for installing a key pharmacophore.

Objective: To synthesize 2-(4-methoxyphenyl)-N4,N4-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine.

Materials:

-

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride (1.0 eq)

-

4-Methoxybenzaldehyde (1.05 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)

-

Ethanol (EtOH), 200 proof

-

Triethylamine (TEA) (2.2 eq)

Instrumentation:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride (2.10 g, 10 mmol).

-

Solvent Addition: Add ethanol (40 mL) and begin stirring to form a suspension.

-

Free Base Generation: Slowly add triethylamine (3.06 mL, 22 mmol) to the suspension. Stir at room temperature for 15 minutes. The suspension should become a clearer solution as the free base is formed.

-

Expert Insight: This pre-stirring ensures complete neutralization of the HCl salt before the electrophile is introduced, preventing side reactions.

-

-

Aldehyde & Oxidant Addition: In a separate beaker, dissolve 4-methoxybenzaldehyde (1.43 g, 10.5 mmol) and sodium metabisulfite (2.09 g, 11 mmol) in ethanol (10 mL). Add this solution to the reaction flask.

-

Causality: Sodium metabisulfite acts as a mild oxidizing agent under these conditions, facilitating the oxidative cyclization of the intermediate dihydroimidazo[4,5-c]pyridine to the final aromatic product.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting diamine should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

-

Workup & Isolation: a. Cool the reaction to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then brine (1 x 30 mL).[6] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude solid.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass for the product (C₁₅H₁₆N₄O) is 268.31 g/mol .

Application Case Study: Kinase Inhibitor Scaffolds

Many kinase inhibitors target the ATP-binding pocket of the enzyme. The imidazopyridine core synthesized from N4,N4-Dimethylpyridine-3,4-diamine serves as an excellent bioisostere for the purine ring of adenine (a component of ATP), providing a rigid scaffold with appropriate hydrogen bonding capabilities.[1][7]

Target Pathway: PI3K/AKT/mTOR Signaling

Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making the kinases within this pathway (like PI3K and mTOR) prime targets for drug development.[7] Inhibitors based on the imidazopyridine scaffold have shown significant promise here.

Caption: Inhibition of the PI3K signaling pathway by a kinase inhibitor.

Analytical Quality Control Protocol

Ensuring the purity and identity of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is paramount before its use in synthesis.

Objective: To validate the quality of an incoming batch of the starting material.

Table 2: Typical QC Specifications

| Test | Method | Specification | Rationale |

| Purity | HPLC (UV, 254 nm) | ≥ 98.0% | Ensures absence of impurities that could cause side reactions. |

| Identity | ¹H NMR (D₂O or DMSO-d₆) | Conforms to reference spectrum | Confirms the chemical structure and absence of major contaminants. |

| Water Content | Karl Fischer Titration | ≤ 1.0% | The dihydrochloride salt can be hygroscopic; excess water can interfere with anhydrous reactions. |

Protocol 2: Abbreviated QC Workflow

-

Sample Preparation (NMR): Dissolve ~5-10 mg of the material in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key expected signals in DMSO-d₆ would include aromatic pyridine protons and singlets for the N-methyl groups and the amine protons.

-

Sample Preparation (HPLC): Prepare a stock solution of ~1 mg/mL in a suitable mobile phase diluent (e.g., 50:50 water:acetonitrile). Dilute to a working concentration of ~0.1 mg/mL.

-

HPLC Analysis: Inject onto a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA). Monitor at 254 nm. Calculate the area percent of the main peak.

Conclusion

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is more than a simple chemical; it is a strategic tool for medicinal chemists. Its robust utility in forming the imidazo[4,5-c]pyridine core provides a rapid and efficient route to scaffolds that are central to the development of targeted therapies, particularly kinase inhibitors.[1][8] The protocols and insights provided in this guide are designed to empower researchers to leverage this versatile building block effectively and reproducibly in their drug discovery endeavors.

References

- BenchChem. (2025). N4-(cyclopropylmethyl)pyridine-3,4-diamine | 1040043-50-2.

- BenchChem. (2025). Application Notes and Protocols for N4-Cyclopentylpyridine-3,4-diamine in Cell Culture.

- BenchChem. (2025). An In-Depth Technical Guide to N4-Cyclopentylpyridine-3,4-diamine Derivatives and Analogs as Potential Kinase Inhibitors.

-

Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4‑(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development. Available at [Link]

-

National Center for Biotechnology Information. (n.d.). 4-N,4-N-dimethylpyridine-2,4-diamine. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

-

Ben-Ammar, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. DOI: 10.1051/e3sconf/202452701014. Available at [Link]

-

Ye, F., et al. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 158, 645-658. DOI: 10.1016/j.ejmech.2018.08.031. Available at [Link]

-

Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35229. DOI: 10.1021/acsomega.1c05624. Available at [Link]

-

Conde, S., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Journal of Medicinal Chemistry, 50(15), 3683-3691. DOI: 10.1021/jm070146q. Available at [Link]

-

Zhang, Y., et al. (2019). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Molecules, 24(18), 3348. DOI: 10.3390/molecules24183348. Available at [Link]

-

Mohamed, S. S., et al. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Journal of Surgical Case Reports and Images, 8(3). DOI: 10.31579/2690-1897/235. Available at [Link]

-

Van der Veken, P., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 986. DOI: 10.3390/molecules29050986. Available at [Link]

-

Singh, R., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2856–2921. DOI: 10.3762/bjoc.14.264. Available at [Link]

-

ResearchGate. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Note: A Comprehensive Framework for Screening the Antimicrobial Activity of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Pyridine derivatives represent a promising class of heterocyclic compounds with a history of diverse biological activities.[1][][3] This application note provides a detailed, field-proven framework for the comprehensive screening of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride for antimicrobial activity. We present a multi-tiered screening cascade, from initial qualitative assessments to quantitative determination of inhibitory and cidal concentrations. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to ensure data integrity and reproducibility for researchers in microbiology and drug development.

Introduction: The Rationale for Screening

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to form hydrogen bonds, its water solubility, and its versatile substitution patterns that can modulate biological activity.[1][][4] The introduction of diamine functionalities can further enhance antimicrobial potential, as seen in other heterocyclic scaffolds like quinazolines, where disubstituted diamines have demonstrated potent, bactericidal activity against multidrug-resistant pathogens.[5][6][7]

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride combines the pyridine core with a 3,4-diamine substitution pattern. This specific arrangement of nitrogen atoms and the dimethylamino group may influence the molecule's ability to interact with microbial targets, such as enzymes involved in essential metabolic pathways or the structural components of the cell envelope. Therefore, a systematic evaluation of its antimicrobial properties is a scientifically sound endeavor in the search for new lead compounds.

This guide will detail the necessary protocols to:

-

Perform initial qualitative screening using the disk diffusion method.

-

Quantitatively determine the Minimum Inhibitory Concentration (MIC) via broth microdilution.

-

Ascertain the Minimum Bactericidal Concentration (MBC) to differentiate between static and cidal effects.

Materials and Methods

Test Compound

-

Compound: N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

-

Molecular Formula: C₇H₁₂Cl₂N₃

-

Preparation: Prepare a stock solution of 10 mg/mL in sterile deionized water. The dihydrochloride salt form enhances solubility. Further dilutions should be made in the appropriate sterile broth as described in the protocols.

Microbial Strains (Suggested Panel)

A representative panel of microorganisms should be used to assess the spectrum of activity. This panel should include:

| Category | Organism | ATCC No. | Significance |

| Gram-positive Bacteria | Staphylococcus aureus | 29213 | Common cause of skin and systemic infections, including MRSA. |

| Enterococcus faecalis | 29212 | Opportunistic pathogen, known for antibiotic resistance. | |

| Gram-negative Bacteria | Escherichia coli | 25922 | Common cause of urinary tract and gastrointestinal infections. |

| Pseudomonas aeruginosa | 27853 | Opportunistic pathogen, intrinsically resistant to many drugs. | |

| Yeast (Fungus) | Candida albicans | 90028 | Common cause of opportunistic fungal infections. |

Media and Reagents

-

Mueller-Hinton Agar (MHA)[8]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

-

Sabouraud Dextrose Agar (for C. albicans)

-

Sabouraud Dextrose Broth (for C. albicans)

-

Tryptic Soy Broth (for inoculum preparation)[8]

-

Sterile Saline (0.85%)

-

McFarland Turbidity Standards (0.5)

-

Resazurin Sodium Salt (for viability indication, optional)

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Sterile filter paper disks (6 mm)

-

Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

-

Negative control (vehicle, e.g., sterile deionized water)

Experimental Protocols

Workflow Overview

The screening process follows a logical progression from a rapid qualitative assay to more detailed quantitative evaluations.

Caption: High-level workflow for antimicrobial screening.

Phase 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This initial test provides a rapid qualitative assessment of the compound's ability to inhibit microbial growth.[8][10][11][12][13]

Principle: The test compound diffuses from a saturated paper disk into an agar medium seeded with a test microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[8]

Step-by-Step Protocol:

-

Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the test microorganism from an overnight culture plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

-

Disk Application:

-

Aseptically apply sterile 6 mm paper disks to the inoculated agar surface.

-

Pipette a defined volume (e.g., 20 µL) of the N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride stock solution (or a desired dilution) onto a disk.

-

Apply positive control antibiotic disks and a negative control disk (impregnated with the solvent vehicle) to the same plate.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria. Incubate C. albicans at 30°C for 24-48 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters.

-

A zone of inhibition indicates that the compound has activity against the test organism. The size of the zone provides a relative measure of potency.

-

Phase 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[9][14][15] This protocol is based on CLSI guidelines.[16][17]

Step-by-Step Protocol:

-

Plate Preparation:

-

In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the test compound at a concentration of 2x the highest desired final concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

This leaves well 11 as a growth control (no compound) and well 12 as a sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension of the test organism as described in section 3.2.1.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Plate Inoculation:

-

Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Caption: Broth microdilution plate setup for MIC determination.

Phase 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][18][19]